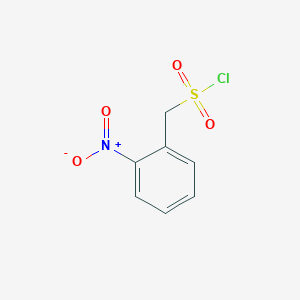

(2-nitrophenyl)methanesulfonyl Chloride

Descripción

Significance and Research Context within Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as reagents for the protection of amines and alcohols, and as precursors to a wide array of sulfur-containing compounds. chem-station.comyoutube.com The reactivity of the sulfonyl chloride group allows for its facile reaction with nucleophiles like primary and secondary amines to form stable sulfonamides. wikipedia.orgresearchgate.net This stability is a double-edged sword; while it provides robust protection during multi-step syntheses, harsh conditions are often required for its removal. wikipedia.orgnih.gov

The introduction of a nitro group onto the aromatic ring, as seen in (2-nitrophenyl)methanesulfonyl chloride, is a key strategy to modulate this reactivity. The strongly electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. evitachem.com More importantly, the resulting sulfonamide is "activated" for cleavage under milder conditions compared to their non-nitrated counterparts like tosylates. chem-station.comresearchgate.net This is a significant advantage in the synthesis of delicate and complex molecules.

The position of the nitro group is also critical. In the case of the well-studied 2-nitrobenzenesulfonyl (nosyl) and 2,4-dinitrobenzenesulfonyl (dinosyl) protecting groups, the ortho-nitro substituent plays a crucial role in facilitating the cleavage of the nitrogen-sulfur bond via nucleophilic aromatic substitution by thiolate anions. nih.govresearchgate.net This strategy, often referred to as the Fukuyama amine synthesis, allows for the deprotection of amines under remarkably mild conditions, a feature highly sought after in total synthesis. chem-station.comrsc.org While direct research on this compound is not as extensive as for its close relative, 2-nitrobenzenesulfonyl chloride, its structural similarity suggests it could participate in similar transformations.

Evolution of Research Interest in Nitrophenyl-Containing Sulfonyl Derivatives

The trajectory of research into nitrophenyl-containing sulfonyl derivatives has been driven by the continuous demand for more efficient and selective methods in organic synthesis. Initially, simple arylsulfonyl chlorides like p-toluenesulfonyl chloride (Ts-Cl) were widely used for amine protection. nih.gov However, the harsh deprotection conditions required for toluenesulfonamides (Ts-amides) limited their application in the synthesis of sensitive molecules.

This limitation spurred the development of "second-generation" sulfonylating agents, with the introduction of nitro groups being a pivotal advancement. The work of Fukuyama and others on nitrobenzenesulfonyl amides demonstrated that the electronic properties of the aryl ring could be tuned to facilitate deprotection. chem-station.comrsc.org The ortho-nitro group, in particular, was found to be highly effective in labilizing the N-S bond towards thiolate-mediated cleavage. researchgate.net This led to the widespread adoption of reagents like 2-nitrobenzenesulfonyl chloride (Ns-Cl) and 2,4-dinitrobenzenesulfonyl chloride as indispensable tools for amine protection in complex natural product synthesis. nih.govresearchgate.net

The interest in these compounds lies in the balance they strike between stability and ease of cleavage. The resulting sulfonamides are stable enough to withstand a variety of reaction conditions, yet can be removed without resorting to harsh acids or reducing agents. wikipedia.orgnih.gov While the focus has been predominantly on nitrobenzenesulfonyl chlorides, the underlying principles of electronic activation and facilitated cleavage are directly applicable to this compound. Further research into this specific reagent could reveal unique reactivity patterns or advantages in certain synthetic contexts, potentially expanding the toolkit of the modern organic chemist.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |

| This compound | C₇H₆ClNO₄S | 235.64 | --- | uni.lukeyorganics.net |

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.54 | Colorless liquid | wikipedia.orgcommonorganicchemistry.com |

| (5-Chloro-2-nitrophenyl)methanesulfonyl chloride | C₇H₅Cl₂NO₄S | 270.09 | --- | evitachem.com |

| (2-Chloro-4-nitrophenyl)methanesulfonyl chloride | C₇H₅Cl₂NO₄S | 270.09 | --- | vulcanchem.com |

Table 2: General Reactivity of Sulfonyl Chlorides

| Reaction Type | Reagents | Product | Significance | References |

| Sulfonamide Formation | Primary/Secondary Amine | Sulfonamide | Amine protection, synthesis of bioactive compounds | wikipedia.orgresearchgate.net |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester | Alcohol protection, conversion of alcohols to leaving groups | wikipedia.org |

| Friedel-Crafts Sulfonylation | Aromatic Compound, Lewis Acid | Sulfone | Carbon-sulfur bond formation | --- |

| Reduction | Reducing Agent (e.g., Na₂SO₃) | Sulfinate | Synthesis of sulfinate salts | orgsyn.org |

| Elimination | Base (e.g., Triethylamine) | Sulfene | Generation of a highly reactive intermediate | wikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

(2-nitrophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEFNUGYRWQHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401757 | |

| Record name | (2-nitrophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24974-75-2 | |

| Record name | (2-nitrophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitrophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Approaches to the Synthesis of (2-Nitrophenyl)methanesulfonyl Chloride

Modern synthetic chemistry offers several sophisticated routes to sulfonyl chlorides. These methods are often designed to be more efficient, milder, or to accommodate sensitive functional groups compared to traditional techniques.

Free radical initiated chlorosulfonation represents a direct method for converting hydrocarbons into sulfonyl chlorides. For the synthesis of this compound, the logical precursor would be 2-nitrotoluene. The reaction involves the substitution of a benzylic hydrogen with a chlorosulfonyl group (-SO₂Cl).

This transformation can be achieved by reacting the substrate with sulfuryl chloride (SO₂Cl₂) in the presence of a free-radical initiator. rsc.org The process is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the methyl group of 2-nitrotoluene, generating a 2-nitrobenzyl radical. This radical subsequently reacts with sulfuryl chloride to form the desired product. The reaction is typically performed in a suitable solvent, and careful control of conditions is necessary to prevent side reactions, such as chlorination of the aromatic ring or the benzylic position.

Table 1: Potential Precursors and Reagents for Free Radical Chlorosulfonation

| Starting Material | Reagent | Initiator Type | Potential Product |

| 2-Nitrotoluene | Sulfuryl Chloride (SO₂Cl₂) | AIBN, Benzoyl Peroxide | This compound |

| Methane | Sulfuryl Chloride (SO₂Cl₂) | Free Radical Initiator | Methanesulfonyl Chloride rsc.org |

Oxidative chlorination is a powerful and widely used method for preparing sulfonyl chlorides from various sulfur-containing precursors, such as thiols, disulfides, or thioethers. lookchem.com This approach avoids the direct use of sulfuryl chloride on the hydrocarbon. For this compound, a key precursor would be bis(2-nitrobenzyl) disulfide or (2-nitrophenyl)methanethiol.

The reaction typically involves treating the sulfur substrate with a chlorinating agent that also acts as an oxidant in an aqueous solvent system. A variety of reagents have been developed for this purpose, offering mild and effective conditions. lookchem.com For instance, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been shown to be an efficient reagent for the oxidative conversion of sulfur compounds to arenesulfonyl chlorides. lookchem.com Other common reagents include N-chlorosuccinimide (NCS), which can generate molecular chlorine in situ catalyzed by HCl, and sodium hypochlorite (B82951) (bleach). organic-chemistry.orged.ac.uk The choice of solvent is also critical, with aqueous acetonitrile (B52724) or acetic acid often proving effective. lookchem.com

A related synthesis for a structurally similar compound, 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride, involved the chlorination of the corresponding diphenyl disulfide with chlorine gas in nitrobenzene (B124822). lukasiewicz.gov.pl

Table 2: Selected Reagents for Oxidative Chlorination of Sulfur Precursors

| Reagent | Substrate Type | Common Solvents | Reference |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, Disulfides, Sulfides | Aqueous Acetonitrile | lookchem.com |

| N-Chlorosuccinimide (NCS) | Thiols, Disulfides | Dichloromethane | ed.ac.uk |

| Sodium Hypochlorite (NaClO) | S-alkyl isothiourea salts | Not specified | organic-chemistry.org |

| Sodium Chlorite (NaClO₂) | S-alkyl isothiourea salts, Thiols | Not specified | organic-chemistry.org |

An alternative pathway to sulfonyl chlorides proceeds through sulfinate salt intermediates. Sodium sulfinates are versatile building blocks that can be readily converted to the corresponding sulfonyl chlorides. nih.gov The synthesis of this compound via this route would involve the preparation of sodium (2-nitrophenyl)methanesulfinate as a key intermediate.

While many sulfinates are prepared by the reduction of the corresponding sulfonyl chloride, this is not a practical synthetic route for the sulfonyl chloride itself. nih.gov A more viable approach involves synthesizing the sulfinate from other precursors. For example, sulfinates can be prepared from thiols or alkyl halides. nih.gov Once the sodium (2-nitrophenyl)methanesulfinate is obtained, it can be converted to this compound by treatment with a suitable chlorinating agent, such as sulfuryl chloride or cyanogen (B1215507) chloride. orgsyn.org

Table 3: General Methods for Sulfonyl Chloride Synthesis from Sulfinates

| Intermediate | Reagent for Conversion to Sulfonyl Chloride | Reference |

| Sodium Sulfinate (RSO₂Na) | Cyanogen Chloride (ClCN) | orgsyn.org |

| Sodium Sulfinate (RSO₂Na) | Sulfuryl Chloride (SO₂Cl₂) | orgsyn.org |

Precursors and Intermediate Formation for this compound Derivatization

The successful synthesis of this compound relies on the availability and reactivity of appropriate precursors and the controlled formation of key intermediates.

The primary precursor for most synthetic routes to this compound is a molecule that already contains the 2-nitrophenylmethyl framework. The presence of the nitro group significantly influences the reactivity of the molecule. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). researchgate.net

The synthesis of precursors often involves nitration of an appropriate aromatic compound. For example, the synthesis of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride begins with 4-chlorophenyldichloromethyl sulfone, which is subsequently nitrated. lukasiewicz.gov.pl The position of the nitro group is critical; studies on nitro-substituted arene sulfenyl chlorides have shown that the stability and quality of self-assembled monolayers formed from these precursors depend on the nitro group's position on the aromatic ring. nih.gov The ortho-nitro group in the target compound will influence the electronic properties of the sulfonyl chloride group, potentially affecting its reactivity in subsequent derivatization reactions. Research on nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides has shown that ortho-substituents can have counterintuitive accelerating effects on reaction rates. nih.gov

The formation of a sulfonyl-containing intermediate is a critical step in many synthetic strategies. One of the most common intermediates is the corresponding sulfonic acid, (2-nitrophenyl)methanesulfonic acid. This acid can be prepared through various methods, such as the oxidation of (2-nitrophenyl)methanethiol.

Once formed, the sulfonic acid can be converted to the target sulfonyl chloride using standard chlorinating agents. orgsyn.org Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often requiring elevated temperatures. orgsyn.org Other reagents, such as phosphorus pentachloride, can also be employed. orgsyn.org

Another key intermediate, particularly for oxidative chlorination routes, is the disulfide, bis(2-nitrobenzyl) disulfide. This can be synthesized from 2-nitrobenzyl halide via reaction with sodium disulfide. A similar procedure is used in the synthesis of p-nitrobenzenesulfonyl chloride, where 4-nitrochlorobenzene is reacted with sodium polysulfide to form the disulfide intermediate, which is then chlorinated. google.com

Mechanistic Investigations of Reactions Involving 2 Nitrophenyl Methanesulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution at a sulfonyl sulfur atom is a cornerstone of organic sulfur chemistry. These reactions are critical in the synthesis of sulfonamides and sulfonate esters, which are important classes of organic compounds. rsc.org The reactivity of sulfonyl chlorides is attributed to the electron-withdrawing nature of the sulfonyl group, which polarizes the sulfur-chlorine bond and makes the chlorine atom a good leaving group. rsc.org The general mechanism of these reactions, particularly whether they proceed through a concerted or stepwise pathway, has been a subject of extensive research.

Elucidation of S_N2-S versus Addition-Elimination (A-E) Pathways

The mechanism of nucleophilic substitution at a tetracoordinate sulfur center is often debated between two primary pathways: a concerted bimolecular nucleophilic substitution (S_N2-S) and a stepwise addition-elimination (A-E) mechanism. The S_N2-S mechanism involves a single transition state where the nucleophile attacks the sulfur atom and the leaving group departs simultaneously. scholasticahq.com In contrast, the A-E mechanism proceeds through a pentacoordinate intermediate, often a trigonal bipyramidal structure. ugm.ac.id

Distinguishing between these two pathways can be challenging and often depends on the substrate, nucleophile, leaving group, and solvent. ugm.ac.id For many arenesulfonyl chlorides, experimental and theoretical studies, including DFT calculations, have shown that reactions with chloride ions proceed synchronously via an S_N2 mechanism, characterized by a single transition state. scholasticahq.combeilstein-journals.org However, for the analogous fluoride (B91410) exchange reaction, an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate is observed. scholasticahq.com

In the case of (2-nitrophenyl)methanesulfonyl chloride, the presence of the methylene (B1212753) spacer between the aromatic ring and the sulfonyl group differentiates it from arenesulfonyl chlorides. However, studies on the solvolysis of alkanesulfonyl chlorides, such as methanesulfonyl chloride, have been proposed to proceed via an S_N2 pathway. nsf.gov The strong electron-withdrawing nature of the 2-nitro group is expected to significantly influence the electrophilicity of the sulfonyl sulfur. While direct mechanistic studies on this compound are not extensively documented, the general consensus for similar sulfonyl chlorides points towards a bimolecular process, with the potential for the pathway to shift depending on the specific reaction conditions. ksu.edu.sa

Kinetic and Thermodynamic Parameters of Substitution Reactions

Kinetic studies of nucleophilic substitution reactions of sulfonyl chlorides provide crucial data for understanding their mechanisms. These reactions typically follow second-order kinetics, where the rate is dependent on the concentrations of both the sulfonyl chloride and the nucleophile, which is consistent with a bimolecular pathway (S_N2 or A-E). ksu.edu.sa

The solvolysis of various arenesulfonyl and alkanesulfonyl chlorides has been extensively studied to determine kinetic parameters. For instance, the solvolysis of benzenesulfonyl chloride and its substituted derivatives in various aqueous solvent mixtures has been shown to be consistent with an S_N2 mechanism. beilstein-journals.org The activation parameters, such as the entropy of activation (ΔS‡), are often large and negative, which is also indicative of a bimolecular process where two species come together to form the transition state. nsf.govnih.gov

Table 1: Illustrative Solvolysis Rate Constants of Substituted Benzyl (B1604629) Chlorides This table presents data for analogous compounds to illustrate the impact of substituents on reactivity.

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|---|---|

| 4-Methoxybenzyl chloride | 20% MeCN/H₂O | 25 | 2.2 |

| Benzyl chloride | 20% MeCN/H₂O | 25 | 1.3 x 10⁻⁶ |

| 4-Nitrobenzyl chloride | 20% MeCN/H₂O | 25 | 4.1 x 10⁻⁸ |

| 3,4-Dinitrobenzyl chloride | 20% MeCN/H₂O | 25 | 1.1 x 10⁻⁸ |

Source: Adapted from data on solvolysis of substituted benzyl chlorides. nih.gov

Influence of Aromatic Substituents on Sulfonyl Reactivity

The electronic nature of substituents on the aromatic ring plays a critical role in the reactivity of sulfonyl chlorides. The Hammett equation is a valuable tool for quantifying these effects, relating the reaction rates or equilibrium constants of substituted aromatic compounds to the electronic properties of the substituents. wikipedia.orglibretexts.org

For the nucleophilic substitution reactions of arenesulfonyl chlorides, a positive ρ (rho) value is typically observed in Hammett plots, indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the sulfonyl sulfur and stabilizing the developing negative charge in the transition state. wikipedia.org For example, the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides followed the Hammett equation with a ρ-value of +2.02. scholasticahq.com

In the case of this compound, the 2-nitro group is a strong electron-withdrawing group. Its presence is expected to significantly enhance the reactivity of the sulfonyl chloride towards nucleophiles compared to the unsubstituted phenylmethanesulfonyl chloride. The solvolysis of m-nitrobenzenesulfonyl chloride is faster than that of the parent benzenesulfonyl chloride, which in turn is faster than the p-methyl derivative, demonstrating the accelerating effect of electron-withdrawing groups. beilstein-journals.org However, the effect of an ortho-substituent can be more complex due to the interplay of electronic and steric effects. In some cases, ortho-alkyl groups have been found to unexpectedly accelerate nucleophilic substitution at the sulfonyl sulfur. ugm.ac.idmdpi.com For o-nitrobenzyl halides, the ortho-nitro group can, under certain conditions, act as an intramolecular nucleophile, further complicating the reactivity profile. nih.gov

Radical Pathways and Single Electron Transfer Processes

Beyond nucleophilic substitution, sulfonyl chlorides can also be involved in radical reactions. The generation of sulfonyl radicals opens up alternative reaction pathways, leading to a diverse range of products.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides through various methods, including photolysis or reaction with radical initiators. viu.ca Once formed, these radicals can participate in a variety of reactions, such as addition to alkenes and alkynes, or hydrogen atom abstraction. The fate of the sulfonyl radical is dependent on its structure and the reaction conditions. nih.gov

For this compound, the C-S bond or the S-Cl bond could potentially undergo homolytic cleavage to generate a sulfonyl radical. The photochemistry of nitrobenzyl compounds is well-established and often involves intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a nitroso species. scholasticahq.comnih.gov This photochemical reactivity could potentially trigger the fragmentation of the sulfonyl chloride moiety. The photolysis of o-nitrobenzylic derivatives is known to be influenced by the nature of the leaving group, with quantum yields correlating with the stability of the o-nitrobenzyl-type radicals formed. rsc.org

Role of this compound in Electron Transfer Reactions

Single electron transfer (SET) processes represent another potential reaction pathway for this compound. Nitroaromatic compounds are known to be effective electron acceptors, and their reduction can initiate a variety of chemical transformations. The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been shown to depend on the position of the nitro group.

The presence of the nitro group in this compound makes it a potential candidate for reductive cleavage via single electron transfer. An electron can be transferred to the nitroaromatic system, forming a radical anion. This radical anion could then undergo fragmentation, potentially leading to the cleavage of the C-S or S-Cl bond. While specific studies on the SET reactions of this compound are scarce, the principles of electron transfer in nitroaromatic compounds provide a framework for predicting its behavior.

Characterization of Radical Intermediates

While direct spectroscopic or crystallographic characterization of radical intermediates derived from this compound is not extensively documented in the literature, their existence is often inferred from the products of reactions and by analogy to similar sulfonyl chlorides. In many reactions involving sulfonyl chlorides, the formation of a sulfonyl radical (RSO₂•) is a key step, which can then participate in various downstream processes.

In the context of metal-catalyzed reactions, such as the palladium-catalyzed dehydrogenative sulfonylation of amines, the generation of radical hybrid species has been proposed. For instance, a photoexcited-state palladium catalyst can interact with an aryl sulfonyl chloride to generate two distinct palladium-radical hybrid species. kaust.edu.sa These intermediates are believed to be capable of promoting different reactivities, leading to efficient C-S bond formation. kaust.edu.sa The proposed mechanism often involves a single electron transfer (SET) from a low-valent metal center to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a sulfonyl radical and a metal-chloride species.

Further evidence for the involvement of radical intermediates comes from computational studies, such as density functional theory (DFT) calculations, which can provide insights into the energetics of different reaction pathways. kaust.edu.sa These studies can help to elucidate the feasibility of radical formation and their subsequent reactions.

Deoxygenative Transformations

Deoxygenative transformations of sulfonyl chlorides provide a powerful method for the formation of C-S bonds without the need for odorous and often unstable thiols. These reactions typically involve the use of a catalyst and a stoichiometric reductant.

A prominent strategy for the deoxygenation of sulfonyl chlorides involves the use of organophosphorus catalysts, operating through a P(III)/P(V)=O redox cycle. In this catalytic system, a phosphine (B1218219) (P(III)) species acts as the oxygen acceptor, becoming a phosphine oxide (P(V)=O) in the process. A terminal reductant, such as a hydrosilane, is required to regenerate the active P(III) catalyst from the phosphine oxide.

The proposed mechanism for this transformation involves the initial reaction of the phosphine with the sulfonyl chloride. This is followed by a series of steps, including oxygen transfer and reduction, ultimately leading to the formation of a sulfenyl chloride or a related electrophilic sulfur species. This intermediate can then react with a suitable nucleophile to form the desired C-S bond. This approach has been successfully applied to the synthesis of various thioethers and thioesters.

The deoxygenative transformations of sulfonyl chlorides proceed through the formation of highly reactive, transient organosulfur intermediates. While the direct observation of these species is challenging due to their short lifetimes, their existence can be inferred through trapping experiments.

Metal-Catalyzed Reaction Mechanisms

Metal catalysts, particularly those based on palladium and nickel, have proven to be highly effective in promoting C-S bond formation using sulfonyl chlorides. These catalysts offer unique mechanistic pathways that often involve oxidative addition and reductive elimination steps.

Palladium catalysts are widely used in C-S bond formation reactions. One notable example is the dehydrogenative sulfonylation of amines with aryl sulfonyl chlorides. kaust.edu.sa A proposed mechanism for this transformation involves a photoexcited-state palladium catalyst. kaust.edu.sa The catalytic cycle is thought to be initiated by the formation of two distinct palladium-radical hybrid species from the interaction of the palladium catalyst and the aryl sulfonyl chloride. kaust.edu.sa

A general representation of the proposed catalytic cycle is shown below:

| Step | Description |

| 1. Activation | A Pd(0) complex activates the aryl sulfonyl chloride via single electron transfer (SET) to form a Pd(I)-radical hybrid species and a sulfonyl radical. |

| 2. Dehydrogenation | The palladium-radical hybrid species facilitates the dehydrogenation of the amine via hydrogen atom transfer (HAT). |

| 3. C-S Coupling | The resulting intermediates undergo cross-coupling to form the C-S bond. |

| 4. Regeneration | The active Pd(0) catalyst is regenerated, completing the catalytic cycle. |

This is an interactive data table based on the proposed mechanism for palladium-catalyzed dehydrogenative sulfonylation.

It is important to note that palladium can also catalyze the desulfonylation of arylsulfonyl chlorides, where they act as aryl halide equivalents for C-C bond formation. nih.gov The choice of ligand is crucial in directing the catalyst towards the desired C-S bond formation pathway. nih.gov

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for C-S bond formation reactions. researchgate.net Nickel's ability to participate in single electron transfer (SET) processes makes it particularly suitable for reactions involving radical intermediates. researchgate.net

A plausible catalytic cycle for nickel-catalyzed C-S bond formation, for instance in the reaction of a sulfonothioate with a difluoroalkene, begins with the reduction of a Ni(II) precursor to an active Ni(0) species. researchgate.net This Ni(0) complex then undergoes oxidative addition with the sulfur-containing electrophile to generate a Ni(II) intermediate. researchgate.net Subsequent reduction of this intermediate can lead to a Ni(I)-SR species. researchgate.net This species can then react with an alkene, followed by a β-elimination step to form the product and regenerate a Ni(I) species, which is further reduced to the active Ni(0) catalyst to complete the cycle. researchgate.net

A proposed catalytic cycle for a nickel-catalyzed C-S cross-coupling reaction is outlined in the table below:

| Step | Description | Proposed Intermediate |

| 1. Reduction | A Ni(II) precatalyst is reduced to an active Ni(0) species. | Ni(0)Lₙ |

| 2. Oxidative Addition | The Ni(0) complex undergoes oxidative addition with the sulfur electrophile (e.g., R-S-SO₂R'). | (R'-S)Ni(II)(X)Lₙ |

| 3. Reduction | The Ni(II) intermediate is reduced to a Ni(I) species. | (R'-S)Ni(I)Lₙ |

| 4. Insertion | The Ni(I) species adds to an unsaturated partner (e.g., an alkene). | R-CH(Ni(I)Lₙ)-CH₂-S-R' |

| 5. β-Elimination/Reductive Elimination | The product is formed, and a Ni(I) or Ni(0) species is regenerated. | Ni(I)X or Ni(0)Lₙ |

This interactive data table illustrates a generalized proposed catalytic cycle for nickel-catalyzed C-S bond formation.

The versatility of nickel catalysis is further highlighted by its application in various C-S coupling reactions, including those involving sterically hindered substrates. rsc.org The development of flexible bidentate phosphine ligands has been instrumental in expanding the scope of these transformations. rsc.org

Mechanistic Studies of Cross-Coupling Reactions

The mechanistic pathways of cross-coupling reactions involving organosulfur compounds, including sulfonyl chlorides, have been a subject of significant research interest. While direct mechanistic studies on this compound are not extensively documented in dedicated publications, the general principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide a robust framework for understanding its likely reactive behavior. The presence of the ortho-nitro group introduces specific electronic and steric effects that can influence the catalytic cycle.

A plausible general mechanism for the palladium-catalyzed cross-coupling of a nitroarene is initiated by the formation of an η²-arene palladium complex. This is followed by the cleavage of the C(sp²)–NO₂ bond through an oxidative addition to the Pd(0) center. mdpi.com In the context of this compound, the reaction would likely proceed via a similar palladium(0)/palladium(II) catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination. libretexts.org

The oxidative addition of the aryl halide (or in this case, a derivative where the sulfonyl chloride group might be involved or the C-NO2 bond is cleaved) to a coordinatively unsaturated palladium(0) catalyst is generally the rate-determining step. mit.eduresearchgate.net For nitroarenes participating in Suzuki-Miyaura coupling, stoichiometric reaction studies have supported the formation of a (Ligand)Pd(Aryl)(NO₂) intermediate, confirming the oxidative addition step. mdpi.com

The transmetalation step involves the transfer of the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) to the palladium(II) center. organic-chemistry.orgwikipedia.org The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst. mit.edu

The efficiency and outcome of these cross-coupling reactions are highly dependent on the nature of the ligands, the base used, and the reaction conditions. For instance, in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles, specific precatalysts and conditions are required to overcome the inhibitory effects of the nitrogen atoms on the palladium catalyst. nih.gov

Below is a representative table of conditions for Suzuki-Miyaura cross-coupling reactions involving nitroarenes, which can be extrapolated to understand the potential conditions for this compound.

| Entry | Aryl Halide/Nitroarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-nitro-4-chlorobenzene | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | 75 |

| 2 | 1-nitronaphthalene | 4-methoxyphenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | 84 |

| 3 | 2-nitrochlorobenzene | (4-formylphenyl)boronic acid | Pd(acac)₂ / BrettPhos | CsF | 1,4-Dioxane | 130 | 65 |

This table is illustrative and based on data for similar compounds to indicate potential reaction parameters. mdpi.com

Rearrangement and Cyclization Mechanisms

The presence of an ortho-nitro group on an aromatic ring can facilitate unique rearrangement and cyclization reactions, often proceeding through distinct mechanistic pathways. While specific studies on this compound are not prevalent, the behavior of related ortho-nitroaryl compounds provides significant mechanistic insights.

One relevant class of reactions is the rearrangement of aromatic nitro compounds. For example, the rearrangement of substituted 2-nitroanilines in concentrated sulfuric acid has been shown to proceed via a 1,3-migration of the nitro group. Mechanistic studies, including kinetic and isotopic labeling experiments, suggest that the reaction is initiated by protonation at the 2-position of the aniline (B41778) ring. This is followed by a rate-determining migration of the nitro group. rsc.org Such intramolecular rearrangements are a known feature of highly substituted or electronically activated nitroarenes.

Another important mechanistic pathway involves reductive cyclization. A novel base-mediated reductive cyclization of nitrophenyl compounds has been developed for the synthesis of complex heterocyclic scaffolds, such as the hexahydro-2,6-methano-1-benzazocine framework. nih.gov In a proposed mechanism for a related system, the process is initiated by the reduction of the nitro group, which is then followed by an intramolecular cyclization. In some cases, this can involve a cascade of reactions, including fragmentations like the Grob fragmentation, to yield the final polycyclic structure. nih.gov

Furthermore, cyclization reactions of 2-nitrophenols with arylmethyl chlorides, promoted by elemental sulfur, have been shown to proceed through a redox cyclization mechanism to form 2-arylbenzoxazoles. researchgate.net This type of reaction highlights how the nitro group can act as an internal oxidant to facilitate cyclization.

A plausible cyclization pathway for a derivative of this compound could involve the initial formation of a sulfonamide, followed by reduction of the nitro group and subsequent intramolecular cyclization. The specific mechanism would be highly dependent on the reagents and reaction conditions employed.

The table below summarizes findings from a study on the base-mediated reductive cyclization of methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate derivatives, illustrating the effect of substituents on the cyclization yield.

| Entry | Substituent on Nitrophenyl Ring | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | H | K₂CO₃ | NMP | 150 | 70 |

| 2 | 4-F | K₂CO₃ | NMP | 150 | 65 |

| 3 | 4-Cl | K₂CO₃ | NMP | 150 | 62 |

| 4 | 4-Me | K₂CO₃ | NMP | 150 | 55 |

Data adapted from studies on related nitrophenyl compounds to illustrate reaction trends. nih.gov

Studies of Ortho-Nitro Effects on Stereoselectivity

The stereochemical outcome of a chemical reaction, or its stereoselectivity, is governed by the steric and electronic properties of the reactants and catalysts involved. wikipedia.org In reactions involving this compound, the ortho-nitro group is expected to exert a profound influence on stereoselectivity due to its significant steric bulk and strong electron-withdrawing nature.

The nitro group is a powerful deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. libretexts.org This is due to the destabilization of the cationic intermediates (Wheland intermediates) for ortho and para attack through resonance. nih.gov While this primarily concerns regioselectivity, the underlying electronic effects are also crucial for stereoselectivity in reactions occurring at or near the aromatic ring.

In reactions where a new stereocenter is formed, for example, through the addition of a nucleophile to a group attached to the benzylic carbon or the sulfonyl group, the ortho-nitro group can influence the facial selectivity of the attack. Its steric hindrance can block one face of the molecule, leading to a preference for the formation of one diastereomer over another.

Furthermore, the electronic influence of the ortho-nitro group can be modulated. Recent theoretical studies have shown that by coupling nitrobenzene (B124822) to an optical cavity, the selectivity of electrophilic bromination can be switched from the electronically favored meta product to the ortho or para products. This is achieved through the reorganization of the molecular charge distribution in the ground state of the Wheland intermediate upon strong coupling with the cavity. nih.govacs.org This demonstrates that the electronic control exerted by the nitro group can, in principle, be manipulated to alter reaction outcomes.

In the context of reactions involving the sulfonyl chloride moiety of this compound, such as the formation of sulfonamides or sulfonate esters with chiral amines or alcohols, the ortho-nitro group can play a crucial role in diastereoselectivity. The bulky and electron-withdrawing nitro group can influence the conformational preferences of the transition state, leading to a higher diastereomeric excess than would be observed with an unsubstituted or para-substituted analogue.

Applications in Advanced Organic Synthesis and Methodology Development

Utility as a Sulfonylating Reagent

The primary application of (2-nitrophenyl)methanesulfonyl chloride lies in its function as a potent sulfonylating agent. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack by a variety of compounds.

Formation of Complex Sulfonamides and Sulfonate Esters

This compound readily reacts with primary and secondary amines to furnish the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of a diverse range of compounds, from medicinally relevant scaffolds to complex organic intermediates. chemimpex.comnbinno.com The robust nature of the resulting sulfonamide linkage makes it a stable and reliable functional group in multi-step syntheses.

Similarly, the reaction of this compound with alcohols in the presence of a base provides access to sulfonate esters. imaging.org These esters are not only stable derivatives of alcohols but also serve as excellent leaving groups in nucleophilic substitution reactions, further highlighting the versatility of this reagent. The general schemes for these transformations are depicted below:

Table 1: General Reactions of this compound

| Reactant | Product | Reaction Type |

| Primary/Secondary Amine | Sulfonamide | Sulfonylation |

| Alcohol | Sulfonate Ester | Sulfonylation |

This table illustrates the primary sulfonylation reactions of this compound with amines and alcohols.

Strategic Applications in Peptide and Oligonucleotide Synthesis

The 2-nitrobenzyl moiety within this compound has found strategic applications in the complex, multi-step syntheses of peptides and oligonucleotides, primarily as a protecting group. The related compound, 2-nitrobenzenesulfonyl chloride (oNBS-Cl), is utilized to protect the α-amino group of amino acids. google.comgoogle.comcreative-peptides.com This protection strategy allows for the sequential addition of amino acids during solid-phase peptide synthesis (SPPS). The resulting o-nitrobenzenesulfonamide is stable to the conditions required for peptide coupling but can be selectively cleaved under mild conditions, often using a thiol and a base, to reveal the free amine for the next coupling step. google.comcreative-peptides.com

In the realm of oligonucleotide synthesis, the 2-nitrobenzyl group is employed as a photolabile protecting group for the 2'-hydroxyl function of ribonucleosides. umich.edu This protection is crucial to prevent undesired side reactions during the automated synthesis of RNA strands. The 2'-O-(2-nitrobenzyl) ether is stable throughout the synthetic cycles but can be efficiently removed by irradiation with UV light, regenerating the natural ribonucleotide structure. umich.edunih.govnih.gov While direct application of this compound in creating the core backbone linkages is less common, its structural motif is central to these advanced protecting group strategies.

Role in Carbon-Sulfur Bond Formation

While the primary role of this compound is sulfonylation, the principles of its reactivity suggest potential applications in the formation of carbon-sulfur bonds, a key transformation in the synthesis of many biologically active molecules and materials.

Synthesis of Aryl Sulfides and Thioethers

The synthesis of aryl sulfides and thioethers often involves the reaction of a thiol with an electrophilic partner. While direct displacement of the chloride from a sulfonyl chloride by a thiol to form a thioether is not a standard transformation, related sulfonyl compounds have been used in metal-catalyzed cross-coupling reactions. For instance, in some palladium-catalyzed systems, sulfonyl chlorides can be precursors to species that participate in C-S bond formation. nih.govthieme-connect.demdpi.com However, specific examples detailing the use of this compound for the direct synthesis of aryl sulfides and thioethers are not prominently featured in the literature. The more common route to these compounds involves the reaction of thiols with aryl or alkyl halides.

Electrophilic Sulfenylation Strategies

Electrophilic sulfenylation involves the introduction of a sulfenyl group (RS-) onto a nucleophilic carbon. Sulfonyl chlorides are generally not direct reagents for sulfenylation, as they are at a higher oxidation state (+6 for sulfur) compared to sulfenyl chlorides (+2 for sulfur). However, the reduction of sulfonyl chlorides can lead to species that are active in sulfenylation reactions. There is limited direct evidence for the use of this compound in electrophilic sulfenylation strategies.

Application as a Photoactivatable Reagent and Protecting Group

The most distinct and powerful application of the (2-nitrophenyl)methanesulfonyl moiety stems from its photoactivatable nature. The 2-nitrobenzyl group is a well-established photolabile protecting group, which can be cleaved upon irradiation with UV light, typically in the range of 340-365 nm. nih.govnih.govupenn.edu This property allows for the "caged" protection of various functional groups, which can then be released with high spatial and temporal control.

Upon absorption of light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected substrate and 2-nitrosobenzaldehyde as a byproduct. acs.org This mechanism is highly efficient and has been extensively studied. acs.org

When this compound is used to form sulfonamides and sulfonate esters, the resulting products are inherently photoactivatable. Irradiation of a 2-nitrobenzyl sulfonamide or sulfonate ester leads to the cleavage of the C-O or C-N bond of the benzyl (B1604629) group, ultimately liberating the free amine or alcohol and the corresponding sulfonic acid. imaging.orgrsc.orgcareerchem.com This "uncaging" strategy is particularly valuable in chemical biology and materials science, where the controlled release of biologically active molecules or the light-induced modification of polymer properties is desired.

Table 2: Photochemical Cleavage of 2-Nitrobenzyl Derivatives

| Protected Group | Linkage | Cleavage Product | Byproduct |

| Amine | Sulfonamide | Free Amine + Sulfonic Acid | 2-Nitrosobenzaldehyde |

| Alcohol | Sulfonate Ester | Free Alcohol + Sulfonic Acid | 2-Nitrosobenzaldehyde |

This table summarizes the products of the photochemical cleavage of sulfonamides and sulfonate esters derived from this compound.

The ability to deprotect under neutral conditions using light provides a significant advantage over traditional deprotection methods that often require harsh acidic or basic conditions, making the 2-nitrobenzylsulfonyl group an orthogonal protecting group in complex synthetic schemes.

Design and Photorelease Mechanisms of o-Nitrobenzyl/2-Nitrophenyl-Based PPGs

The design of o-nitrobenzyl-based PPGs, including those derived from this compound, is centered around the core 2-nitrobenzyl chromophore. Upon absorption of UV light, typically in the range of 300-365 nm, the molecule enters an excited state. researchgate.netresearchgate.net The key step in the photorelease mechanism is an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process, characteristic of a Norrish Type II reaction, leads to the formation of a transient aci-nitro intermediate. lookchem.comtotal-synthesis.com

This intermediate subsequently undergoes a series of rearrangements, ultimately leading to the cleavage of the bond connecting the protecting group to the substrate and the formation of a 2-nitrosobenzaldehyde byproduct. researchgate.netgoogle.com The efficiency and kinetics of this process can be modulated by substituents on the aromatic ring and at the benzylic position, allowing for the fine-tuning of the PPG's properties for specific applications. researchgate.net

Table 1: Key Intermediates in the Photorelease of o-Nitrobenzyl Protecting Groups

| Intermediate | Description | Role in Photorelease |

| Excited State | The o-nitrobenzyl group after absorbing a photon. | Initiates the photorelease cascade. |

| aci-Nitro Intermediate | A transient species formed via intramolecular hydrogen abstraction. | A key intermediate that leads to bond cleavage. biosynth.com |

| Benzoisoxazoline Derivative | A cyclic intermediate formed from the aci-nitro species. | Part of the rearrangement pathway to the final products. researchgate.net |

| 2-Nitrosobenzaldehyde | A major byproduct of the photorelease reaction. | Its formation signals the successful cleavage of the protecting group. google.com |

Spatiotemporal Control in Chemical Biology and Material Science

The ability to trigger a chemical reaction with light provides exquisite spatiotemporal control, a feature that is highly sought after in chemical biology and materials science. researchgate.netvulcanchem.comazom.com By converting a bioactive molecule into an inactive, "caged" form using a PPG derived from this compound, its activity can be unleashed at a specific time and location by targeted irradiation. creative-peptides.com This approach has been instrumental in studying dynamic cellular processes, such as signaling pathways, with minimal perturbation to the system. vulcanchem.comsemanticscholar.org

In materials science, these PPGs have been incorporated into polymer networks to create photoresponsive materials. researchgate.net For example, the photocleavage of o-nitrobenzyl ester cross-linkers within a hydrogel can lead to the degradation of the material upon UV exposure, enabling the controlled release of encapsulated cargo. researchgate.net

Mechanistic Insights into Photodecomposition Pathways (e.g., Norrish Type II)

The photodecomposition of o-nitrobenzyl-based PPGs is a classic example of a Norrish Type II reaction. lookchem.comtotal-synthesis.com This photochemical process involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl or nitro group, leading to the formation of a 1,4-biradical intermediate. In the case of 2-nitrobenzyl compounds, the excited nitro group abstracts a hydrogen from the benzylic carbon. researchgate.netlookchem.com

The subsequent steps involve cyclization and rearrangement to yield the cleaved substrate and the 2-nitrosobenzaldehyde byproduct. researchgate.netgoogle.com Understanding this mechanism is crucial for the rational design of new PPGs with improved properties, such as higher quantum yields and faster release kinetics. The efficiency of the Norrish Type II process can be influenced by the substitution pattern on the benzylic carbon; for instance, the presence of a methyl group can increase the quantum yield of photolysis. researchgate.net

Development of Visible/NIR-Light Activated Systems

A significant challenge in the application of traditional o-nitrobenzyl PPGs, particularly in biological systems, is their reliance on high-energy UV light, which can cause cellular damage and has limited tissue penetration. biosynth.com This has driven the development of new generations of PPGs that can be activated by lower-energy visible or even near-infrared (NIR) light.

Strategies to achieve this red-shift in absorption maxima include extending the π-conjugation of the aromatic system or incorporating electron-donating groups. researchgate.net While these modifications can successfully shift the absorption to longer wavelengths, they sometimes come at the cost of reduced quantum yields for the uncaging reaction. researchgate.net Another approach involves two-photon excitation (TPE), where the simultaneous absorption of two NIR photons excites the chromophore, providing enhanced spatial resolution and deeper tissue penetration. semanticscholar.org

Table 2: Strategies for Red-Shifting the Activation of o-Nitrobenzyl PPGs

| Strategy | Description | Advantages | Challenges |

| Extended π-Conjugation | Increasing the size of the aromatic system to lower the energy of the electronic transition. | Shifts absorption to longer wavelengths (visible/NIR). researchgate.net | Can decrease quantum yield; may increase molecular size and hydrophobicity. researchgate.net |

| Electron-Donating Groups | Introducing groups like methoxy or amino to the aromatic ring. | Can red-shift absorption and modulate photorelease kinetics. | Effects on quantum yield can be complex and sometimes detrimental. |

| Two-Photon Excitation (TPE) | Using a focused laser to deliver two lower-energy photons simultaneously. | Deep tissue penetration; high 3D spatial resolution. semanticscholar.org | Requires specialized equipment; TPE cross-sections can be low. semanticscholar.org |

| Upconversion Nanoparticles | Using nanoparticles that convert NIR light to UV light in situ. | Allows the use of NIR light to cleave traditional UV-sensitive PPGs. | Requires the delivery of nanoparticles to the target site. |

Contributions to Complex Molecule Synthesis

While the primary applications of this compound and its derivatives are in creating photoresponsive systems, the underlying principles of photolabile protection are also valuable in the intricate field of complex molecule synthesis.

Integration into Total Synthesis Strategies

The orthogonality of photoremovable protecting groups makes them an attractive tool in the total synthesis of natural products. total-synthesis.com They can be removed under neutral conditions with light, leaving other acid- or base-labile protecting groups intact. This "traceless" deprotection avoids the need for chemical reagents that might interfere with sensitive functional groups elsewhere in the molecule. total-synthesis.com

While specific examples detailing the use of a (2-nitrophenyl)methanesulfonamide protecting group in total synthesis are not prevalent in the literature, the broader class of o-nitrobenzyl protecting groups has been successfully employed. For instance, they have been used to protect various functional groups in the synthesis of complex natural products, where their mild cleavage conditions were critical for the success of the synthetic route.

Late-Stage Diversification using this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, enabling the rapid generation of analogues from a complex molecular scaffold. The ability to introduce or unmask a functional group at a late stage in a synthetic sequence can significantly accelerate the exploration of structure-activity relationships.

The use of a photolabile group derived from this compound offers a potential avenue for LSF. A complex molecule bearing a (2-nitrophenyl)methanesulfonamide could be synthesized, and then, in a final step, the amine could be deprotected using light to reveal a new site for diversification or to unmask the final bioactive compound. This approach would be particularly valuable for molecules that are sensitive to the harsh conditions often required for the cleavage of more traditional sulfonamide protecting groups.

Novel Reactivity and Functional Group Transformations (e.g., Sulfonimidamides)

The reactivity of the sulfonyl chloride functional group in this compound makes it a versatile precursor for a variety of functional group transformations, including the synthesis of sulfonimidamides. Sulfonimidamides are structural analogues of sulfonamides where one of the sulfonyl oxygen atoms is replaced by a nitrogen atom. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry and as ligands in asymmetric synthesis.

The general synthesis of sulfonimidamides from sulfonyl chlorides typically proceeds through a two-step sequence. The first step involves the reaction of the sulfonyl chloride with a primary amine in the presence of a chlorinating agent to form a sulfonimidoyl chloride intermediate. Subsequent reaction of the sulfonimidoyl chloride with another amine or a different nucleophile furnishes the desired sulfonimidamide.

Given this established reactivity, this compound can be envisioned as a valuable starting material for the synthesis of novel sulfonimidamides bearing the 2-nitrophenylmethyl substituent. The presence of the ortho-nitro group may also influence the reactivity of the intermediate sulfonimidoyl chloride and the properties of the final sulfonimidamide product.

A plausible synthetic route to N-substituted (2-nitrophenyl)methanesulfonimidamides is outlined below:

Step 1: Formation of the Sulfonimidoyl Chloride this compound would be reacted with a primary amine (R¹-NH₂) and a chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the corresponding N-R¹-(2-nitrophenyl)methanesulfonimidoyl chloride.

Step 2: Nucleophilic Substitution The in-situ generated or isolated sulfonimidoyl chloride would then be treated with a second amine (R²R³NH) to afford the target sulfonimidamide.

This methodology would allow for the introduction of a wide range of substituents at the nitrogen atoms, enabling the creation of a library of novel (2-nitrophenyl)methanesulfonimidamides for further investigation.

The following table outlines the general reagents and intermediates involved in the synthesis of sulfonimidamides from a sulfonyl chloride precursor.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | R¹-NH₂, Chlorinating Agent (e.g., NCS) | N-R¹-(2-nitrophenyl)methanesulfonimidoyl chloride |

| 2 | N-R¹-(2-nitrophenyl)methanesulfonimidoyl chloride | R²R³NH | N¹,N²-disubstituted-(2-nitrophenyl)methanesulfonimidamide |

The exploration of this compound in the synthesis of sulfonimidamides and other novel functional groups represents a promising avenue for the development of new chemical entities with potentially unique biological activities and applications in synthetic methodology.

Spectroscopic and Computational Elucidation of Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

Spectroscopy serves as the cornerstone for the structural and reactive characterization of (2-nitrophenyl)methanesulfonyl chloride, offering empirical data on its molecular framework and its transformations during chemical processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms involving this compound. nih.gov By monitoring changes in the NMR spectrum over time, one can track the consumption of the reactant and the formation of intermediates and products, providing direct insight into the reaction kinetics and pathway. nih.gov

For instance, in a nucleophilic substitution reaction at the sulfonyl chloride group, ¹H NMR would show the disappearance of the characteristic singlet for the benzylic methylene (B1212753) protons (CH₂) and shifts in the aromatic proton signals. The benzylic protons, situated between two electron-withdrawing groups (the 2-nitrophenyl ring and the sulfonyl chloride), are expected to appear at a distinct downfield chemical shift. The progress of a photochemical cleavage reaction could also be monitored by observing the transformation of these benzylic signals and the evolution of new signals corresponding to the photoproducts, such as 2-nitrosobenzaldehyde derivatives. rsc.org

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Rationale / Comments |

| Benzylic CH₂ | ¹H | ~5.0 - 5.5 | Strongly deshielded by adjacent NO₂-phenyl and SO₂Cl groups. |

| Aromatic CH | ¹H | ~7.5 - 8.2 | Complex multiplet pattern typical of a 1,2-disubstituted benzene (B151609) ring with a strong electron-withdrawing group. |

| Benzylic CH₂ | ¹³C | ~60 - 70 | Significant downfield shift due to electronegative substituents. |

| Aromatic C-NO₂ | ¹³C | ~148 - 152 | Quaternary carbon attached to the nitro group. |

| Aromatic C-CH₂ | ¹³C | ~130 - 135 | Quaternary carbon attached to the methanesulfonyl group. |

| Aromatic CH | ¹³C | ~125 - 134 | Signals for the four aromatic CH carbons. |

Note: These are estimated values. Actual shifts are dependent on the solvent and experimental conditions.

Techniques like Diffusion-Ordered Spectroscopy (DOSY) could be employed to differentiate between species of different sizes in a reaction mixture without prior separation, helping to identify intermediates, products, and any aggregates that may form. nih.gov

The 2-nitrobenzyl moiety makes this compound a photoactive compound, and its photochemical behavior is best analyzed using UV-Vis and fluorescence spectroscopy. The primary application of UV-Vis spectroscopy is in studying the mechanism of photolysis, a characteristic reaction of 2-nitrobenzyl compounds. acs.org

Upon irradiation with UV light (typically around 300-350 nm), 2-nitrobenzyl compounds undergo an intramolecular hydrogen abstraction to form a transient species known as an aci-nitro intermediate. acs.orgnih.gov This intermediate is highly colored and exhibits a strong, characteristic absorption in the visible range, typically with a maximum (λ_max) around 400 nm. acs.org Time-resolved UV-Vis spectroscopy, such as laser flash photolysis, allows for the direct observation of the formation and decay of this transient, providing crucial data on the kinetics of the photorelease mechanism. nih.gov The decay of the aci-nitro species leads to the final products, including the released substrate and a 2-nitrosobenzaldehyde derivative. psu.edu

Interactive Table: Typical UV-Vis Absorption Data for 2-Nitrobenzyl Photochemical Intermediates

| Species | Typical λ_max (nm) | Description | Reference |

| 2-Nitrobenzyl Ground State | ~260 - 280 nm | π→π* transition of the nitroaromatic system. | acs.org |

| aci-nitro Intermediate | ~390 - 410 nm | Characteristic strong absorption of the transient species. | acs.org |

| 2-Nitroso Product | ~320 nm | Absorption of the final nitroso-containing byproduct. | nih.gov |

Fluorescence spectroscopy is generally less informative for this class of compounds. The photoreaction of 2-nitrobenzyl derivatives is typically efficient, meaning that the excited state rapidly proceeds through the chemical reaction pathway rather than relaxing via fluorescence emission. Therefore, the fluorescence quantum yields are generally very low.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, allowing for the identification of its key functional groups. scirp.org Each group has characteristic vibrational frequencies that can be used for structural confirmation.

The sulfonyl chloride (–SO₂Cl) group gives rise to two very strong and characteristic stretching vibrations:

Asymmetric S=O stretch (ν_as(SO₂)): Typically found in the 1370–1410 cm⁻¹ region.

Symmetric S=O stretch (ν_s(SO₂)): Typically found in the 1170–1204 cm⁻¹ region.

The nitro group (–NO₂) also has distinct stretching frequencies:

Asymmetric N=O stretch (ν_as(NO₂)): Occurs around 1520–1560 cm⁻¹.

Symmetric N=O stretch (ν_s(NO₂)): Occurs around 1340–1370 cm⁻¹.

Time-resolved IR (TRIR) spectroscopy can be a powerful tool, complementary to UV-Vis, for mechanistic studies. It allows for the direct observation of vibrational bands of transient species, such as the aci-nitro intermediate, providing more detailed structural information than electronic spectroscopy alone. nih.gov

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Asymmetric SO₂ Stretch | Sulfonyl Chloride | 1370 - 1410 | Strong (IR) |

| Symmetric SO₂ Stretch | Sulfonyl Chloride | 1170 - 1204 | Strong (IR) |

| Asymmetric NO₂ Stretch | Nitroaromatic | 1520 - 1560 | Strong (IR) |

| Symmetric NO₂ Stretch | Nitroaromatic | 1340 - 1370 | Strong (IR) |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1620 | Medium-Weak |

| S-Cl Stretch | Sulfonyl Chloride | ~375 | Strong (Raman) |

Quantum Chemical Calculations and Modeling

Computational chemistry provides a theoretical lens to examine the structure and reactivity of this compound at an atomic level of detail, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to model the electronic structure of molecules. It is particularly valuable for investigating complex reaction pathways, such as the photodecomposition of 2-nitrobenzyl compounds or the nucleophilic substitution at the sulfonyl chloride group. acs.org

Similarly, for a nucleophilic attack on the sulfonyl chloride, DFT can model the approach of the nucleophile, the formation of a pentacoordinate intermediate or transition state, and the final displacement of the chloride ion.

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. iupac.org For a chemical reaction, a simplified 2D or 3D representation of the PES can be generated to visualize the entire reaction pathway.

Computational studies on 2-nitrobenzyl analogs have successfully mapped the PES for the characteristic photo-rearrangement. nih.govacs.org Such a map for this compound would illustrate:

Minima: The stable and metastable species in the reaction, including the initial reactant, the aci-nitro intermediate, and the final products. semanticscholar.org

Saddle Points: These correspond to the transition states that connect the minima. The height of the saddle point relative to the reactant minimum represents the activation barrier for that step.

By mapping the PES, chemists can identify the lowest-energy reaction path (the intrinsic reaction coordinate) and explore alternative, higher-energy pathways. iupac.org This provides a complete theoretical picture of the reaction dynamics, explaining why certain products are formed and predicting how changes to the molecular structure (e.g., adding different substituents) would alter the surface and thus the reaction outcome. acs.org

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Hammett Parameters)

The electronic structure of this compound is significantly influenced by the interplay between the electron-withdrawing nature of the ortho-nitro group and the sulfonyl chloride moiety, mediated through the phenyl ring and the methylene bridge. A comprehensive understanding of its reactivity can be elucidated through the analysis of electronic descriptors, most notably Hammett parameters.

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. nih.gov This electronic pull reduces the electron density of the aromatic ring, which in turn affects the reactivity of the methanesulfonyl chloride group. The presence of the methylene (-CH₂-) spacer between the phenyl ring and the sulfonyl chloride group modulates this electronic communication.

Hammett parameters (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a functional group attached to a phenyl ring. chemeurope.comwikipedia.org These parameters are typically determined from the ionization of substituted benzoic acids. chemeurope.comlibretexts.org While the standard Hammett equation is most accurately applied to meta- and para-substituted systems, the ortho-position introduces complexities due to steric effects and direct field effects, which can influence the reaction center in addition to electronic effects. libretexts.org

For the nitro group, the Hammett constants are positive, indicating its electron-withdrawing character. The values for the meta (σ_m) and para (σ_p) positions are well-established. Due to the aforementioned steric and proximity effects, a single, universally applicable ortho-Hammett constant (σ_o) for the nitro group is not defined and can vary depending on the specific reaction being studied. However, it is consistently observed that the ortho-nitro group is a very strong electron-withdrawing substituent, often more so than its para-counterpart in many reactions. libretexts.org

Table 1: Hammett Substituent Constants (σ) for the Nitro Group

| Substituent Position | Hammett Constant (σ) | Reference |

|---|---|---|

| meta (σ_m) | 0.71 | chemeurope.com |

| para (σ_p) | 0.78 | chemeurope.com |

| ortho (σ_o) | Not uniquely defined; reaction-dependent | libretexts.org |

The strong electron-withdrawing nature of the ortho-nitro group in this compound is expected to make the sulfur atom of the sulfonyl chloride group more electrophilic. This heightened electrophilicity would render the compound more susceptible to nucleophilic attack at the sulfur center, a key step in many of its characteristic reactions, such as sulfonamide formation. researchgate.net Computational studies on related nitro-containing aromatic compounds confirm that the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which corresponds to an increased electron-accepting capability.

Investigation of Noncovalent Interactions

The molecular structure and crystal packing of this compound are governed by a variety of noncovalent interactions. These weak forces, while individually of low energy, collectively play a crucial role in determining the compound's solid-state architecture and can influence its physical properties and reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for the investigation of these interactions. arxiv.org

The primary noncovalent interactions expected for this compound include:

Hydrogen Bonds: Although the molecule itself does not possess strong hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds are anticipated. The aromatic and methylene protons can act as weak donors, interacting with the oxygen atoms of the nitro and sulfonyl groups, and with the chlorine atom of the sulfonyl chloride moiety. In the presence of other molecules (e.g., solvents or reactants), these groups can participate in more significant hydrogen bonding.

Halogen Bonding: The chlorine atom of the sulfonyl chloride group can act as a halogen bond donor, interacting with nucleophilic sites such as the oxygen atoms of the nitro group on neighboring molecules.

π-π Stacking: The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with other aromatic systems. The nature of this stacking (e.g., face-to-face, offset) is influenced by the electrostatic potential of the ring, which is significantly modulated by the nitro group.

Intramolecular Interactions: A notable feature of ortho-substituted phenyl compounds is the potential for intramolecular noncovalent interactions. In this compound, there is a possibility of a close contact between one of the oxygen atoms of the nitro group and the sulfur atom of the methanesulfonyl chloride group. Such an S···O interaction, if present, would be significantly shorter than the sum of the van der Waals radii and would influence the conformation of the side chain relative to the aromatic ring.

Computational analyses, such as Reduced Density Gradient (RDG) plots derived from DFT calculations, are instrumental in visualizing and characterizing these weak interactions. These analyses can reveal regions of steric clash, van der Waals interactions, and hydrogen bonding within the molecular system. Studies on structurally similar compounds, like N-(4-chloro-2-nitrophenyl)methanesulfonamide, have shown the presence of both intra- and intermolecular hydrogen bonds that dictate the crystal packing. chemeurope.com A similar array of interactions would be expected to define the supramolecular chemistry of this compound.

Table 2: Summary of Potential Noncovalent Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding (Intermolecular) | C-H (aromatic, methylene) | O (nitro, sulfonyl), Cl (sulfonyl) | Crystal packing, solvation |

| Halogen Bonding (Intermolecular) | Cl (sulfonyl) | O (nitro, sulfonyl) | Directional interaction influencing solid-state structure |

| π-π Stacking (Intermolecular) | Nitrophenyl ring | Nitrophenyl ring | Stabilization of crystal lattice |

| Intramolecular Interaction | S (sulfonyl) | O (nitro) | Conformational preference |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of aromatic sulfonyl chlorides often involves multi-step processes that utilize harsh reagents and generate substantial waste. Future research is increasingly focused on developing environmentally benign synthetic pathways for (2-nitrophenyl)methanesulfonyl chloride. A key objective is the replacement of conventional nitrating and chlorinating agents, such as nitric/sulfuric acid mixtures and chlorine gas, with greener alternatives. lukasiewicz.gov.pl Research in this area could explore:

Solid-Acid Catalyzed Nitration: Employing recyclable solid acid catalysts to introduce the nitro group, thereby minimizing corrosive liquid acid waste.

Solvent-Free Reactions: Investigating mechanochemical or solvent-free reaction conditions to reduce the use of volatile organic compounds like nitrobenzene (B124822), which has been used in related syntheses. lukasiewicz.gov.pl

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and increase the efficiency of both the nitration and chlorosulfonation steps.

Alternative Chlorinating Agents: Exploring the use of less hazardous chlorinating agents than sulfuryl chloride or chlorine gas. rsc.org

The development of a one-pot synthesis from a readily available precursor would represent a significant advancement in the sustainable production of this compound.

Exploration of New Catalytic Systems and Reaction Conditions

The reactivity of the sulfonyl chloride functional group is well-established, but controlling its reactions to achieve high selectivity and yield remains a challenge. Future work will likely focus on novel catalytic systems to modulate the reactivity of this compound. This contrasts with traditional methods for aromatic sulfonylation that often rely on stoichiometric amounts of catalysts like aluminum chloride, which are difficult to recover and pose environmental issues. psu.edu

Key research avenues include:

Heterogeneous Catalysts: The use of zeolites and other microporous materials as shape-selective catalysts for the sulfonylation of aromatic compounds could offer high regioselectivity (particularly para-substitution) and easy catalyst recovery. psu.edu

Metal-Organic Frameworks (MOFs): Designing MOFs with specific active sites could provide highly selective and reusable catalysts for reactions such as the formation of sulfonamides and sulfonate esters.

Homogeneous Catalysis: Developing advanced homogeneous catalysts, such as copper-based systems, could enable milder reaction conditions for alcohol oxidation and other transformations where the sulfonyl group plays a role. mdpi.com

These new systems aim to improve efficiency, reduce waste, and expand the synthetic utility of the title compound beyond its current applications.

Advanced Photochemical Applications and Bio-orthogonal Systems

The 2-nitrobenzyl moiety is a well-known photoactive chromophore, often employed as a photolabile protecting group. researchgate.netrsc.org This functionality presents a significant opportunity for the development of advanced tools for chemical biology. The combination of a photo-releasable group with a reactive sulfonyl chloride handle makes this compound an attractive candidate for creating novel bio-orthogonal probes.

Emerging research in this domain focuses on:

Photo-activated Probes: Designing molecules that are initially inert but become reactive upon irradiation. The sulfonyl chloride could be "caged" and then released by light to react with specific biological targets like amines or phenols on proteins.

Fluorogenic Bio-orthogonal Reactions: Creating systems where the reaction of the sulfonyl chloride with a biomolecule, followed by photochemical cleavage of the nitrobenzyl group, results in the generation of a fluorescent signal, enabling real-time imaging of biological processes. nih.gov

Spatio-temporal Control of Drug Release: Integrating the molecule into drug delivery systems where the active therapeutic, attached via a sulfonate linkage, can be released at a specific time and location within a cell or tissue using a focused light source. Bioorthogonal chemistry provides the tools for such targeted delivery. nih.govspringernature.com

These applications leverage the dual functionality of the molecule to offer precise control over chemical reactivity in complex biological environments. bohrium.comrsc.org

Integration into Supramolecular Chemistry and Materials Science

The distinct structural and electronic properties of this compound make it a compelling building block for the construction of advanced materials and supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions to create complex, functional structures. nih.gov

Future research could explore:

Responsive Polymers: Covalently incorporating this compound into polymer backbones. The resulting materials could exhibit chemomechanical responses, changing their physical properties (e.g., swelling or contracting) in response to specific chemical effectors that react with the sulfonyl group. nih.gov

Photo-responsive Materials: Utilizing the photolabile nature of the 2-nitrobenzyl group to create materials that change their structure or properties upon irradiation. For example, light could be used to alter the cross-linking density of a polymer network, leading to changes in stiffness or permeability.